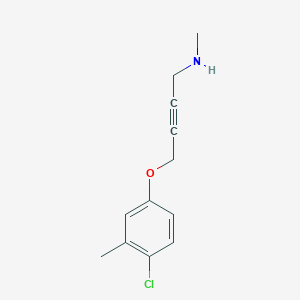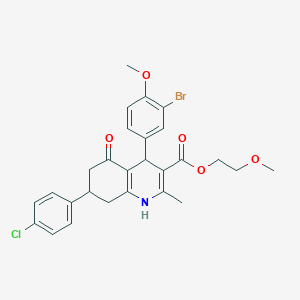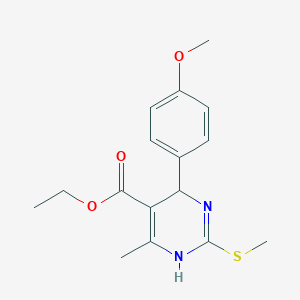
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide, also known as CNPMP, is a chemical compound that is widely used in scientific research. It is a derivative of the amide group and is known for its unique properties that make it suitable for various applications.
Wirkmechanismus
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide acts as a chromogenic substrate for proteases, which cleave the amide bond between the carbonyl group and the amino group of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide. The cleavage of the bond results in the release of 4-chloro-3-nitroaniline, which can be detected spectrophotometrically at 405 nm. The rate of cleavage is proportional to the amount of protease activity present in the sample.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide has no known biochemical or physiological effects on living organisms. It is an inert compound that is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide is its high sensitivity and specificity, which makes it a valuable tool for the detection and quantification of amino acids and peptides. It is also easy to synthesize and purify, which makes it readily available for use in the laboratory. However, N-(4-chloro-3-nitrophenyl)-2-methylpropanamide has some limitations as well. It is not suitable for the detection of all types of proteases and is not suitable for use in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide in scientific research. One potential application is in the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. N-(4-chloro-3-nitrophenyl)-2-methylpropanamide can also be used in the development of new diagnostic tests for the detection of protease activity in biological samples. Finally, there is potential for the use of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide in the development of new synthetic routes for the production of amino acids and peptides.
Synthesemethoden
The synthesis of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide involves the reaction of 4-chloro-3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces N-(4-chloro-3-nitrophenyl)-2-methylpropanamide as a yellow crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide is widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. It is also used as a substrate for the determination of protease activity. N-(4-chloro-3-nitrophenyl)-2-methylpropanamide is known for its high sensitivity and specificity, which makes it a valuable tool for researchers in the field of biochemistry and molecular biology.
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)10(14)12-7-3-4-8(11)9(5-7)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCGEGKBYJEHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[4-(5-bromo-2-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5068106.png)



![ethyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5068127.png)
![3,5-dichloro-2-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5068129.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5068142.png)
![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopentanecarboxamide](/img/structure/B5068147.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5068155.png)
![1-(4-hydroxy-3,5-dimethylbenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5068174.png)

![2-{[(4-chloro-2-methylphenoxy)acetyl]amino}ethyl (4-chlorophenyl)carbamate](/img/structure/B5068177.png)
